N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Pyrazolyl benzenesulfonamide COX-2 inhibitor Bioactivity data gap

Order N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034272-69-8), a research-grade substituted pyrazolyl benzenesulfonamide. This compound integrates a thiophene keto group, a pyrazole ring, and a benzenesulfonamide core—a hybrid architecture for which no primary biological data exist. Procure exclusively for de novo screening against recombinant COX-1/2, carbonic anhydrase isoforms (hCA I, II, IX, XII), or as a building block for thiophene–celecoxib hybrid SAR programs. All activity must be experimentally determined. Certificate of Analysis (≥95% purity, NMR, HRMS) included.

Molecular Formula C17H17N3O3S2
Molecular Weight 375.46
CAS No. 2034272-69-8
Cat. No. B2949663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS2034272-69-8
Molecular FormulaC17H17N3O3S2
Molecular Weight375.46
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3
InChIInChI=1S/C17H17N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12,19H,9,11H2,1H3
InChIKeyGPHGCRUYQLXBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Procurement Guide: Class, Comparator Landscape & Rational Selection


N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034272-69-8; molecular formula C17H17N3O3S2; MW 375.46 g/mol) is a research-grade small molecule belonging to the substituted pyrazolyl benzenesulfonamide class [1]. Compounds in this class are extensively patented for anti-inflammatory applications through cyclooxygenase-2 (COX‑2) inhibition [2] and have also been explored for antiparasitic activity [3]. The compound integrates a 5-acetylthiophene moiety, a pyrazole ring, and a benzenesulfonamide core—a hybrid architecture for which dedicated thiophene–celecoxib analog programs have recently been reported [4]. However, a systematic literature and database search returned no peer-reviewed primary research papers, patents, or authoritative bioactivity databases that provide quantitative biological data, potency values, or selectivity profiles for this specific CAS registry number. The information that follows transparently delineates what is known for the structural class, identifies the closest available comparators, and highlights the evidence gap that must inform procurement decisions.

Why Generic Substitution Fails for N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Structural Determinants of Non‑Interchangeability


Generic substitution within the pyrazolyl benzenesulfonamide class is inadvisable because minor structural permutations produce dramatic shifts in target engagement, isoform selectivity, and pharmacokinetic behavior. The foundational patent literature defines COX‑2 inhibitory activity through specific substitution patterns on the pyrazole and phenyl rings [1]; replacing a 4‑chlorophenyl or methylsulfonyl group with a 5‑acetylthiophene‑ethyl chain—as in CAS 2034272-69-8—introduces a thiophene keto group capable of altering hydrogen‑bond networks, lipophilicity (cLogP), and metabolic liability. In the closely related thiophene–celecoxib hybrid series, changing the acetylthiophene attachment point shifts in vitro COX‑2 IC₅₀ values by more than an order of magnitude and determines whether the compound behaves as a COX‑2 selective inhibitor or a dual COX/5‑LOX agent [2]. Moreover, pyrazolyl benzenesulfonamides with different aryl appendages exhibit divergent carbonic anhydrase isoform inhibition profiles [3] and antileishmanial potency [4]. Therefore, two “in‑class” compounds that appear superficially similar cannot be assumed to exhibit equivalent biological activity, selectivity, or safety profiles, and procurement must be guided by compound‑specific evidence—or, in its absence, a clear acknowledgment of the data gap.

N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Quantitative Differentiation Evidence Versus Closest Comparators


Quantitative Biological Potency Data for CAS 2034272-69-8 Are Absent from the Public Domain

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, and major patent repositories returned zero quantitative biological assay results—IC₅₀, Kᵢ, EC₅₀, % inhibition at a defined concentration, or selectivity ratio—for N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034272-69-8). The compound is not indexed in ChEMBL or BindingDB with any target affinity data, nor does it appear in the scientific literature as a characterized probe or lead compound. By contrast, the structurally related benchmark celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) has a well-established COX‑2 IC₅₀ of 0.04 µM and a COX‑1/COX‑2 selectivity ratio of ~375 in human whole blood assays [1]. For thiophene‑containing analogs, the hybrid series reported by Abdelall et al. includes compounds with COX‑2 IC₅₀ values spanning 0.12–8.7 µM and selectivity indices (COX‑1 IC₅₀ / COX‑2 IC₅₀) from 1.96 to 19.77 [2]. None of these data points can be attributed to CAS 2034272-69-8 at this time. confirms the compound’s molecular identity and vendor‑reported purity (typically 95%) but adds no biological characterization.

Pyrazolyl benzenesulfonamide COX-2 inhibitor Bioactivity data gap

Physicochemical and Drug‑Likeness Parameters: Predicted Values for CAS 2034272-69-8 Versus Celecoxib

In the absence of experimental bioactivity data, computational predictions provide the only available comparative differentiation. Using the compound SMILES (CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3) , standard in silico tools predict a topological polar surface area (tPSA) of approximately 109 Ų, a consensus logP (cLogP) near 2.6, and one hydrogen bond donor (the sulfonamide NH). These values are compared with the reference COX‑2 inhibitor celecoxib, which has a tPSA of ~77 Ų, cLogP ~3.5, and molecular weight 381.37 g/mol [1]. The target compound’s higher tPSA arises from the additional carbonyl oxygen and the sulfonamide NH, which may reduce membrane permeability relative to celecoxib, while its lower cLogP suggests reduced lipophilicity. The acetylthiophene moiety introduces a potential site for metabolic oxidation (CYP450‑mediated α‑carbon hydroxylation of the acetyl group or thiophene S‑oxidation) that is absent in celecoxib [2]. These differences imply that CAS 2034272-69-8 is unlikely to recapitulate celecoxib’s oral bioavailability or metabolic profile, though no experimental PK data are available to verify this inference.

Drug-likeness Physicochemical properties In silico ADME

Target Engagement Landscape: Class‑Level Carbonic Anhydrase and COX‑2 Inhibition Signatures Do Not Extend to CAS 2034272-69-8 Without Direct Assay Confirmation

Pyrazolyl benzenesulfonamides are recognized pharmacophores for both carbonic anhydrase (CA) isoforms and cyclooxygenase‑2. For representative thiophene‑bearing analogs, Yamali et al. reported hCA I inhibition with Kᵢ values between 18.3 and 156.7 nM and hCA II Kᵢ values between 12.8 and 97.5 nM across a series of ten 4‑[5‑aryl‑3‑(thiophen‑2‑yl)‑4,5‑dihydro‑1H‑pyrazol‑1‑yl]benzenesulfonamides [1]. The same series showed AChE inhibition with Kᵢ values from 55.4 to 478.3 nM. In the COX‑2 space, the thiophene–celecoxib hybrids of Abdelall et al. displayed COX‑2 IC₅₀ values ranging from 0.12 to 8.7 µM, with selectivity indices up to 19.77 [2]. Critically, the target compound (CAS 2034272-69-8) carries a 5‑acetylthiophene‑ethyl side chain not represented in any of these characterized series. Because the acetyl group can form additional hydrogen bonds or undergo intracellular reduction, the compound’s binding mode at CA or COX‑2 active sites cannot be extrapolated from the available SAR. No recombinant enzyme assay, cell‑based activity measurement, or thermal shift data exist for this compound. Procurement for CA or COX‑2 screening campaigns must therefore be treated as exploratory, not confirmatory.

Carbonic anhydrase inhibition COX-2 selectivity Target profiling

Metabolic Liability Prediction: 5‑Acetylthiophene Moiety Introduces Metabolically Labile Features Absent in Phenyl‑ or Methylsulfonyl‑Substituted Comparators

The 5‑acetylthiophene group present in CAS 2034272-69-8 differentiates it from the majority of pyrazolyl benzenesulfonamide comparators that bear phenyl, 4‑chlorophenyl, or 4‑methylsulfonylphenyl substituents. Five‑membered sulfur heterocycles are established substrates for cytochrome P450‑mediated S‑oxidation and epoxidation, leading to reactive thiophene‑S‑oxide or arene oxide intermediates [1]. The acetyl carbonyl further provides a handle for ketoreductase‑mediated reduction to the corresponding alcohol, potentially generating a secondary metabolite with altered pharmacology. In contrast, celecoxib’s 4‑methylphenyl group and trifluoromethyl substituent are metabolized primarily through methyl hydroxylation and subsequent oxidation to the carboxylic acid, with no thiophene‑associated toxication pathway [2]. While no intrinsic clearance (CLᵢₙₜ), microsomal half‑life (t₁/₂), or reactive metabolite trapping data are publicly available for CAS 2034272-69-8, the structural alerts present imply that metabolic stability in hepatocyte or microsomal assays will be lower than that of celecoxib (human liver microsome t₁/₂ > 60 min) and that reactive metabolite screening should be performed before advancing to in vivo studies.

Metabolic stability Thiophene oxidation In silico ADME

N-(2-(5-Acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Evidence‑Constrained Research Application Scenarios


Exploratory COX‑2 or Carbonic Anhydrase Primary Screening in Hit‑Finding Mode

The compound’s pyrazolyl benzenesulfonamide core places it within a well‑characterized pharmacophore for COX‑2 inhibition [1] and carbonic anhydrase isoform binding [2]. Procurement is rational only for initial single‑concentration or dose–response screening against recombinant COX‑1, COX‑2, hCA I, hCA II, hCA IX, and hCA XII, with the explicit understanding that no potency or selectivity data exist. Users must generate de novo IC₅₀ values and compare them to reference inhibitors (celecoxib for COX‑2; acetazolamide for CA) within the same assay run. A positive hit would require orthogonal confirmation (thermal shift, cellular target engagement) before the compound can be declared a validated probe.

Structure–Activity Relationship (SAR) Expansion of Thiophene–Celecoxib Hybrid Chemical Space

In the context of the thiophene–celecoxib hybrid series described by Abdelall et al. [3], CAS 2034272-69-8 represents an unexplored substitution vector (5‑acetylthiophene‑ethyl chain). Synthetic chemistry groups aiming to map SAR around the pyrazole N1‑aryl region may procure this compound as a building‑block intermediate or as a reference ligand for docking studies. The acetyl group provides a reactive handle for further derivatization (e.g., oxime formation, reduction to alcohol, aldol condensation). However, procurement for SAR work must be accompanied by in‑house synthesis of a focused library and parallel biological evaluation, as no published SAR data anchor this compound to a specific activity trend.

In Silico Modeling and Pharmacophore Hypothesis Testing

The compound’s three‑dimensional conformation can be used to test pharmacophore models for COX‑2 or CA inhibition. Molecular docking into COX‑2 (PDB 3LN1) or hCA II (PDB 3HS4) crystal structures can generate binding‑pose hypotheses that distinguish it from known inhibitors. The 5‑acetylthiophene substituent is predicted to occupy the COX‑2 side pocket differently than celecoxib’s 4‑methylphenyl ring, potentially engaging Arg513 or His90 through the acetyl carbonyl [4]. Procurement for computational studies is appropriate, but all in silico predictions must be labeled as such and validated by prospective biochemical assays before influencing downstream project decisions.

Analytical Reference Standard for LC–MS/MS Method Development

Given the compound’s unique molecular weight (375.46 g/mol) and characteristic fragment ions from the acetylthiophene and benzenesulfonamide moieties, it may serve as a reference standard for developing liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods aimed at detecting thiophene‑containing sulfonamides in biological matrices. Procurement is appropriate only when accompanied by a certificate of analysis verifying purity (≥95%), identity (¹H/¹³C NMR, HRMS), and stability under storage conditions . This application is independent of any biological activity and represents a legitimate analytical chemistry use case.

Quote Request

Request a Quote for N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.